3-Methyl-1,2,4-thiadiazole-5-carbohydrazide
Overview
Description
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C4H6N4OS. It is known for its significant role as an intermediate in the synthesis of various pharmaceutical compounds. This compound is characterized by a thiadiazole ring, which contains both nitrogen and sulfur atoms, making it a versatile building block in organic synthesis .
Mechanism of Action
Target of Action
It is known that these compounds are key intermediates in the synthesis of pharmaceutical compounds, especially fezolinetant and deuterated fezolinetant .
Biochemical Pathways
Molecules containing a thiazole ring, such as 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in biological systems .
Pharmacokinetics
A related 1,2,3-thiadiazole derivative showed advanced pharmacokinetics in rats .
Biochemical Analysis
Biochemical Properties
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a key intermediate in the synthesis of pharmaceutical compounds, indicating its interaction with enzymes involved in these synthetic pathways . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can exhibit cytotoxic effects on cancer cell lines, indicating its potential impact on cellular health and function . These effects are mediated through alterations in signaling pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its role as an intermediate in pharmaceutical synthesis suggests that it may inhibit or activate enzymes involved in these pathways . Additionally, changes in gene expression induced by this compound can further modulate its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that similar compounds can have threshold effects, where a certain dosage is required to achieve the desired biological effect . Exceeding this threshold can result in toxicity and adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide typically involves the reaction of methyl hydrazinecarbodithioate with appropriate reagents under controlled conditions. One common method includes the Pinner reaction on deuterated acetonitrile, which is converted into Pinner salt and then into deuterated acetamidine before forming the thiadiazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using safer and more efficient reagents to avoid hazardous materials. The process may include steps such as the reaction of acetamide with chlorocarbonyl sulfinyl chloride and methyl cyanoformate .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of various agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiadiazole derivative with similar structural features but different functional groups.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and biological activities.
Uniqueness
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct reactivity and biological activity. Its role as an intermediate in the synthesis of fezolinetant highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-1,2,4-thiadiazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQISHJANPSPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375066-73-1 | |
Record name | 3-methyl-1,2,4-thiadiazole-5-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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